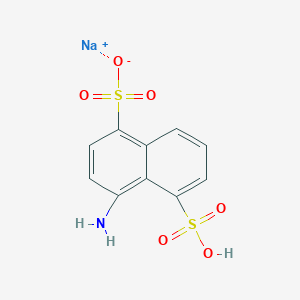
sodium 4-amino-5-sulfo-1-naphthalenesulfonate
Descripción general
Descripción
Sodium 4-amino-5-sulfo-1-naphthalenesulfonate, also known as 4,5-diaminonaphthalene-1-sulfonic acid, is a chemical compound used in scientific research. It is a sulfonic acid derivative of naphthalene, which is a polycyclic aromatic hydrocarbon. This compound has various applications in the field of biochemistry and molecular biology due to its fluorescent properties.
Mecanismo De Acción
Sodium 4-amino-5-sulfo-1-naphthalenesulfonate is a fluorescent molecule that binds to proteins and nucleic acids through electrostatic interactions and hydrogen bonding. When excited by light of a specific wavelength, it emits fluorescence, allowing for the detection and quantification of the target molecule.
Biochemical and Physiological Effects:
This compound does not have any known biochemical or physiological effects on living organisms. It is used solely as a research tool.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using sodium 4-amino-5-sulfo-1-naphthalenesulfonate is its high sensitivity and selectivity for proteins and nucleic acids. It can detect very low concentrations of these molecules, making it a valuable tool in many experiments. However, one limitation is that it can interfere with the function of some proteins and enzymes, leading to false results.
Direcciones Futuras
There are many potential future directions for research involving sodium 4-amino-5-sulfo-1-naphthalenesulfonate. One area of interest is the development of new fluorescent probes with improved sensitivity and selectivity. Additionally, there is ongoing research into the use of this compound in the diagnosis and treatment of diseases such as cancer and Alzheimer's disease. Finally, there is potential for the use of this compound in the development of new materials with unique optical properties.
Aplicaciones Científicas De Investigación
Sodium 4-amino-5-sulfo-1-naphthalenesulfonate is commonly used as a fluorescent probe to detect and quantify proteins and nucleic acids. It is also used in the analysis of enzymes, carbohydrates, and lipids. Additionally, it is used to study the binding of ligands to proteins and the conformational changes that occur during protein folding.
Propiedades
IUPAC Name |
sodium;4-amino-5-sulfonaphthalene-1-sulfonate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6S2.Na/c11-7-4-5-8(18(12,13)14)6-2-1-3-9(10(6)7)19(15,16)17;/h1-5H,11H2,(H,12,13,14)(H,15,16,17);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOWVZFYIERZJSU-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2C(=C1)S(=O)(=O)O)N)S(=O)(=O)[O-].[Na+] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8NNaO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({1-[(1-furo[3,2-c]pyridin-4-yl-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methyl)-2-piperazinone bis(trifluoroacetate)](/img/structure/B3833873.png)
![N-[2-(acetylamino)-3-phenylacryloyl]valine](/img/structure/B3833888.png)
![N-[2-(acetylamino)-3-phenylacryloyl]methionine](/img/structure/B3833899.png)
![N-[2-(acetylamino)-3-phenylacryloyl]phenylalanine](/img/structure/B3833901.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]glutamic acid](/img/structure/B3833922.png)
![1-[2-(acetylamino)-3-(4-fluorophenyl)acryloyl]proline](/img/structure/B3833923.png)
![N-[2-(benzoylamino)-3-phenylacryloyl]tyrosine](/img/structure/B3833931.png)


![8-[(4-methylphenyl)amino]-1-naphthalenesulfonamide](/img/structure/B3833949.png)
![disodium 2-[4-(2-phenylvinyl)-3-sulfonatophenyl]-2H-naphtho[1,2-d][1,2,3]triazole-6-sulfonate](/img/structure/B3833960.png)


